CD80-IN-3

概要

説明

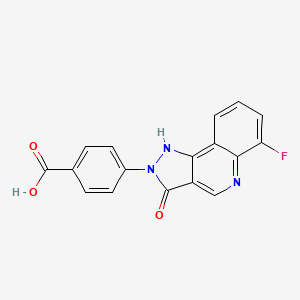

CD80-IN-3は、CD80タンパク質の強力な阻害剤であり、CD28および細胞傷害性Tリンパ球関連タンパク質4(CTLA-4)との相互作用を通じて免疫系において重要な役割を果たします。 この化合物は、630ナノモルという有効濃度(EC50)と125ナノモルという解離定数(Kd)でCD80とCD28の相互作用を阻害します 。this compoundは、特に免疫応答の調節において、免疫療法に大きな可能性を秘めています。

準備方法

CD80-IN-3の合成は、コア構造の調製から始まり、目的の阻害特性を得るために官能基を修飾するまで、いくつかの段階を踏みます。合成経路には通常以下が含まれます。

コア構造の形成: コア構造は、一連の縮合反応と環化反応によって合成されます。

官能基の修飾: 化合物の阻害活性と選択性を高めるために、さまざまな官能基が導入されます。これは、ハロゲン化、ニトロ化、エステル化などの反応を含む場合があります。

精製: 最終生成物は、再結晶やクロマトグラフィーなどの手法を用いて精製され、高純度レベルが達成されます。

This compoundの工業生産方法には、一貫性、効率性、安全性を確保しながら、これらの合成経路をスケールアップすることが含まれます。これには、反応条件の最適化、工業グレードの試薬の使用、堅牢な精製プロセスの実装が含まれます。

化学反応解析

This compoundは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、官能基を修飾し、化合物の阻害特性を変化させる可能性があります。

置換: さまざまな置換反応を実行して、異なる官能基を導入することができ、これは化合物の活性を高めたり変更したりすることができます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまなハロゲン化剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

化学反応の分析

CD80-IN-3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory properties.

Substitution: Various substitution reactions can be performed to introduce different functional groups, which can enhance or modify the compound’s activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

CD80-IN-3は、以下を含む幅広い科学研究における応用を持っています。

免疫療法: CD80阻害剤であるthis compoundは、特にがん免疫療法において、免疫応答を調節するための研究に使用されています。

がん研究: this compoundは、腫瘍の増殖と免疫逃避機構に対するCD80阻害の影響を研究するために使用されます。

自己免疫疾患: This compoundの研究には、T細胞の活性化と増殖を調節することにより、自己免疫疾患の治療におけるその潜在的な使用が含まれています.

創薬: This compoundは、CD80/CD28経路を標的とした新規薬剤の開発におけるリード化合物として役立ち、構造活性相関と最適化戦略に関する洞察を提供します.

作用機序

CD80-IN-3は、CD80タンパク質に結合することによってその効果を発揮し、CD28およびCTLA-4との相互作用を阻害します。 この阻害は、T細胞の活性化を阻止し、サイトカイン産生とT細胞の増殖を減少させます 。this compoundの分子標的は、抗原提示細胞上のCD80タンパク質とT細胞上のCD28受容体です。 その作用機序に関与する経路には、免疫恒常性を維持し、自己免疫を予防するために不可欠な免疫チェックポイント経路の調節が含まれます .

類似の化合物との比較

This compoundは、CD80阻害剤として、その高い効力と選択性においてユニークです。類似の化合物には以下が含まれます。

CD80-IN-1: this compoundよりも効力が低い別のCD80阻害剤。

CTLA-4阻害剤: CTLA-4タンパク質を標的とする化合物で、間接的にCD80/CD28相互作用に影響を与えます。

PD-1/PD-L1阻害剤: これらの阻害剤は、免疫チェックポイント調節にも関与する、プログラムされた細胞死タンパク質1(PD-1)とそのリガンドであるPD-L1を標的としています。

This compoundは、CD80/CD28相互作用の特異的な阻害のために際立っており、免疫療法研究および創薬における貴重なツールとなっています .

類似化合物との比較

CD80-IN-3 is unique in its high potency and selectivity as a CD80 inhibitor. Similar compounds include:

CD80-IN-1: Another CD80 inhibitor with lower potency compared to this compound.

CTLA-4 Inhibitors: Compounds that target the CTLA-4 protein, indirectly affecting the CD80/CD28 interaction.

PD-1/PD-L1 Inhibitors: These inhibitors target the programmed cell death protein 1 (PD-1) and its ligand PD-L1, which are also involved in immune checkpoint regulation.

This compound stands out due to its specific inhibition of the CD80/CD28 interaction, making it a valuable tool in immunotherapy research and drug development .

特性

IUPAC Name |

4-(6-fluoro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O3/c18-13-3-1-2-11-14-12(8-19-15(11)13)16(22)21(20-14)10-6-4-9(5-7-10)17(23)24/h1-8,20H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGJRBLPUVEYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)N(N3)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349270 | |

| Record name | 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486449-65-4 | |

| Record name | 4-(6-fluoro-3-oxo-3,5-dihydro-pyrazolo[4,3-c]quinolin-2-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)

![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)

![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)